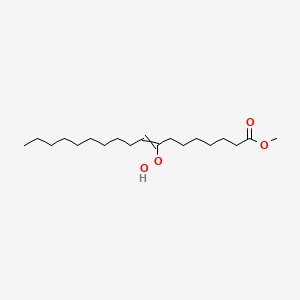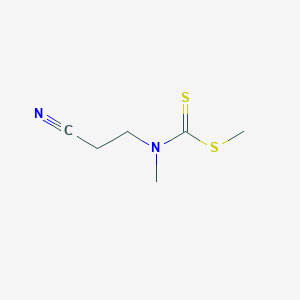
Methyl (2-cyanoethyl)methylcarbamodithioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2-cyanoethyl)methylcarbamodithioate is a chemical compound known for its unique structure and reactivity It is characterized by the presence of a cyano group, a methyl group, and a carbamodithioate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2-cyanoethyl)methylcarbamodithioate typically involves the reaction of methyl isothiocyanate with 2-cyanoethylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide, to facilitate the formation of the carbamodithioate linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
Methyl (2-cyanoethyl)methylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the methyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methyl (2-cyanoethyl)methylcarbamodithioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with thiol groups in proteins.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
作用機序
The mechanism of action of Methyl (2-cyanoethyl)methylcarbamodithioate involves its reactivity with nucleophiles. The cyano group and the carbamodithioate moiety can interact with various molecular targets, leading to the formation of new chemical bonds. This reactivity is exploited in organic synthesis and biochemical applications.
類似化合物との比較
Similar Compounds
- Methyl (2-cyanoethyl)carbamodithioate
- Ethyl (2-cyanoethyl)methylcarbamodithioate
- Methyl (2-cyanopropyl)methylcarbamodithioate
Uniqueness
Methyl (2-cyanoethyl)methylcarbamodithioate is unique due to its specific combination of functional groups, which confer distinct reactivity and applications. Compared to similar compounds, it offers a balance of stability and reactivity that is advantageous in various chemical processes.
特性
CAS番号 |
67172-23-0 |
|---|---|
分子式 |
C6H10N2S2 |
分子量 |
174.3 g/mol |
IUPAC名 |
methyl N-(2-cyanoethyl)-N-methylcarbamodithioate |
InChI |
InChI=1S/C6H10N2S2/c1-8(5-3-4-7)6(9)10-2/h3,5H2,1-2H3 |
InChIキー |
PIQKMZLPOKUOIQ-UHFFFAOYSA-N |
正規SMILES |
CN(CCC#N)C(=S)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


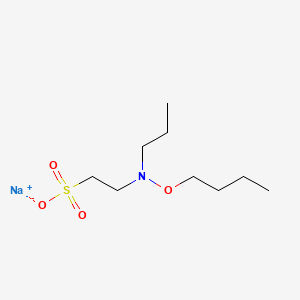
silane](/img/structure/B14484229.png)
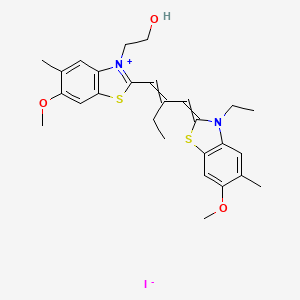
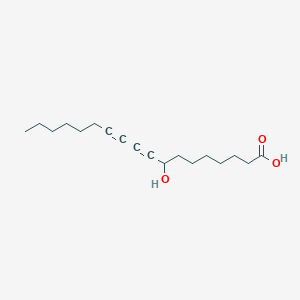
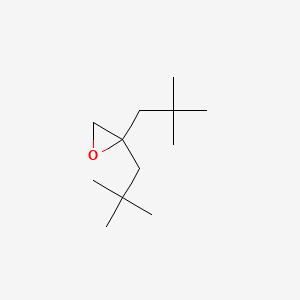

![N,N-Dimethyl-4-[(4-phenoxyphenyl)tellanyl]aniline](/img/structure/B14484248.png)
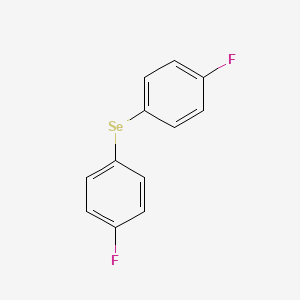
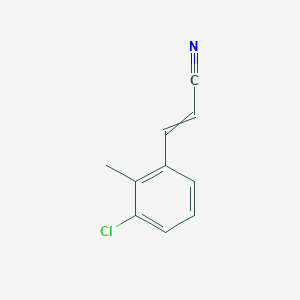
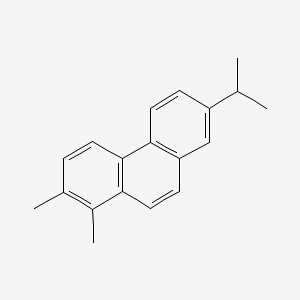
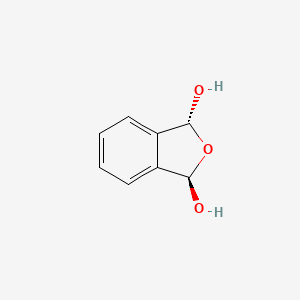
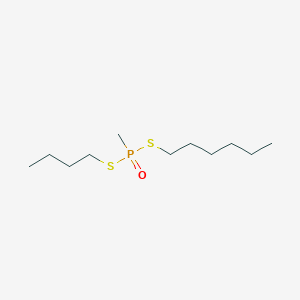
![3-{[(Carboxymethyl)(methyl)amino]methyl}-4-hydroxybenzoic acid](/img/structure/B14484295.png)
